2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl core, an allyl group, and an acetamide moiety. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the allyl group and the acetamide moiety could potentially allow for various organic reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds with structural similarities to the mentioned chemical has led to the development of novel heterocyclic compounds with promising biological activities. For instance, studies have synthesized new derivatives with potential as anti-inflammatory and analgesic agents, highlighting the versatility of these chemical frameworks in drug discovery (Abu‐Hashem et al., 2020). Furthermore, the exploration of these compounds as thymidylate synthase inhibitors and antitumor agents underscores their significance in cancer research (Gangjee et al., 2004).
Antimicrobial Properties
The antimicrobial properties of pyrimidinone and oxazinone derivatives fused with thiophene rings have been investigated, revealing that many synthesized compounds exhibit good antibacterial and antifungal activities. This suggests potential applications in addressing microbial resistance and developing new antimicrobial agents (Hossan et al., 2012).
Pharmacokinetic and Drug Disposition Studies
The pharmacokinetic and disposition characteristics of thiouracil derivatives have been examined, with findings indicating renal excretion as a principal clearance mechanism in humans. This research provides valuable insights into the safety and efficacy profiles of such compounds, contributing to the development of drugs with favorable pharmacokinetic properties (Dong et al., 2016).
Inhibition of Myeloperoxidase Enzyme
Investigations into the effects of thiouracil derivatives on the myeloperoxidase enzyme, a target for cardiovascular disease treatment, have revealed that these compounds can serve as irreversible inactivators. Such studies not only advance our understanding of disease mechanisms but also pave the way for novel therapeutic interventions (Moscovitz et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-3-9-25-20(27)18-13-5-4-6-16(13)30-19(18)24-21(25)29-11-17(26)23-14-10-12(22)7-8-15(14)28-2/h3,7-8,10H,1,4-6,9,11H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVXKBWDNDLBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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